molecular formula C10H8FN B1382726 8-Fluoro-1-methylisoquinoline CAS No. 31181-27-8

8-Fluoro-1-methylisoquinoline

Cat. No.: B1382726
CAS No.: 31181-27-8
M. Wt: 161.18 g/mol
InChI Key: UBQHPTBMAGTLBF-UHFFFAOYSA-N
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Description

8-Fluoro-1-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN. This compound is part of the broader class of isoquinolines, which are nitrogen-containing heteroaromatic compounds. Isoquinolines are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

The synthesis of 8-Fluoro-1-methylisoquinoline can be achieved through several methods:

    Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

    Simultaneous Installation: This method involves the simultaneous installation of an isoquinoline framework and a fluorine substituent.

Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

8-Fluoro-1-methylisoquinoline undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce various reduced isoquinoline derivatives .

Scientific Research Applications

8-Fluoro-1-methylisoquinoline has several scientific research applications:

    Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study the interactions of fluorinated compounds with biological systems.

    Industry: In the materials science industry, this compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Fluoro-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom in its structure plays a crucial role in its bioactivity. Fluorine atoms can influence the electronic properties of the molecule, enhancing its ability to interact with biological targets .

In biological systems, this compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

8-Fluoro-1-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:

    8-Fluoroquinoline: Similar to this compound, this compound has a fluorine atom on the quinoline ring.

    1-Methylisoquinoline: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions.

    Fluorinated Isoquinolines: Other fluorinated isoquinolines, such as 5-Fluoroisoquinoline and 6-Fluoroisoquinoline, have different positions of the fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which combines the effects of both the fluorine and methyl groups. This combination enhances its reactivity and bioactivity, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

8-fluoro-1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQHPTBMAGTLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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